![molecular formula C11H24ClNO B11728328 (1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride](/img/structure/B11728328.png)
(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride
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Overview
Description
(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclohexylamines It is characterized by a cyclohexane ring substituted with a pentyloxy group and an amine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane derivatives.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction, where a pentanol derivative reacts with a cyclohexanol derivative in the presence of an acid catalyst.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an amine reacts with a halogenated cyclohexane derivative.
Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyloxy or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or secondary amines.
Substitution: Produces various substituted cyclohexane derivatives.
Scientific Research Applications
(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog without the pentyloxy group.
4-(Methoxy)cyclohexan-1-amine: Similar structure with a methoxy group instead of a pentyloxy group.
4-(Ethoxy)cyclohexan-1-amine: Similar structure with an ethoxy group instead of a pentyloxy group.
Uniqueness
(1r,4r)-4-(Pentyloxy)cyclohexan-1-amine hydrochloride is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in its simpler analogs, making it valuable for certain applications.
Properties
Molecular Formula |
C11H24ClNO |
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Molecular Weight |
221.77 g/mol |
IUPAC Name |
4-pentoxycyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-2-3-4-9-13-11-7-5-10(12)6-8-11;/h10-11H,2-9,12H2,1H3;1H |
InChI Key |
JLAWYUZNJPXLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1CCC(CC1)N.Cl |
Origin of Product |
United States |
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